![molecular formula C20H34N2O4S B2570421 2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 873589-41-4](/img/structure/B2570421.png)
2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Description
2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as TMB-4, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and material science.
Scientific Research Applications
- TEMPO is a stable organic radical with a distinctive redox potential. Researchers have employed it as a building block for constructing redox polymers used in organic radical batteries . These polymers offer advantages such as high redox potential and theoretical specific capacity, making them promising candidates for energy storage applications.
- In organic synthesis, TEMPO serves as a powerful catalyst for various oxidation reactions. Notably, it selectively converts primary alcohols to aldehydes without further oxidation to carboxylic acids. Additionally, it can oxidize secondary alcohols to ketones . Its high selectivity makes it valuable in synthetic chemistry.
- TEMPO acts as an anti-aging agent, thermal degradation inhibitor, and stabilizer in polymer chemistry. It prevents chain degradation by capturing free radicals and inhibiting their propagation. Its use enhances the stability of polymers in various applications .
- In biochemistry, TEMPO finds utility as an electron spin label. Researchers use it to study biomolecular structures and reaction mechanisms. Its paramagnetic properties allow for precise electron spin resonance (ESR) measurements .
- The paper industry employs TEMPO for bleaching and improving paper quality. It enhances the brightness of paper pulp by selectively oxidizing lignin and other impurities. The resulting high-quality pulp contributes to better paper production .
- TEMPO serves as a hindered base for preparing metallo-amide bases. Additionally, it facilitates the selective generation of silylketene acetals, which are valuable intermediates in organic synthesis .
Redox Chemistry and Organic Radical Batteries
Selective Oxidation Catalyst
Polymer Stabilization and Antioxidant Properties
Biological Applications
Paper Industry and Pulp Bleaching
Metallo-Amide Bases and Silylketene Acetals
properties
IUPAC Name |
2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4S/c1-8-25-16-11-18(17(26-9-2)10-14(16)3)27(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h10-11,15,21-22H,8-9,12-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYINWGWHVBSDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
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